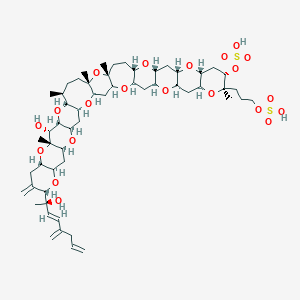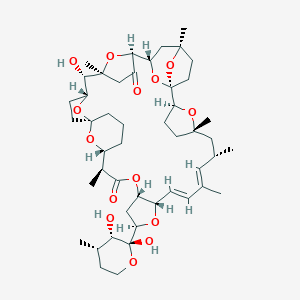
磺胺苯酰胺
描述
Sulfabenzamide is an antibacterial sulfonamide drug used to treat infections caused by susceptible bacteria. It belongs to a class of drugs known as sulfonamides, which are synthetic antibacterial agents that inhibit the growth of bacteria by interfering with their metabolism. Sulfabenzamide is a widely used drug and is available in both oral and topical forms.
科学研究应用
生物催化
磺胺苯酰胺已被鉴定为一种芳香类异戊烯基转移酶NphB的受体底物 . 该酶以其对芳香类受体底物的广泛非特异性及其形成各种碳-碳和碳-杂原子键的能力而闻名 . 使用磺胺苯酰胺作为受体底物扩展了NphB的生物催化潜力 . 这导致了首次使用非天然烷基供体库进行区域选择性NphB催化的磺胺苯酰胺N-烷基化的实例 .
电化学分析
磺胺苯酰胺已用于电化学分析 . 已开发出一种新型的灵敏的磺胺苯酰胺伏安传感器,用于快速傅里叶变换方波伏安法(FFTSWV) . 该传感器已被用于实现更高灵敏度的测量 .
药物烷基化生物催化剂
像NphB这样的异戊烯基转移酶,可以利用抗菌药物磺胺苯酰胺作为受体,可以作为药物烷基化生物催化剂 . 这扩展了NphB在生物催化中的作用,超出了香叶基化反应 .
抗菌应用
作用机制
Target of Action
Sulfabenzamide is a sulfonamide antibacterial agent . It is often used in conjunction with sulfathiazole and sulfacetamide as a topical intravaginal antibacterial preparation . The primary targets of Sulfabenzamide are certain types of bacteria, specifically Haemophilus (Gardnerella) vaginalis .
Mode of Action
It is known that sulfonamides, the class of drugs to which sulfabenzamide belongs, generally act as competitive inhibitors of bacterial para-aminobenzoic acid (paba), an essential component for bacterial growth . This inhibition disrupts the synthesis of folic acid in bacteria, thereby inhibiting their growth and proliferation .
Biochemical Pathways
As a sulfonamide, it is likely to interfere with the synthesis of folic acid in bacteria by inhibiting the enzyme dihydropteroate synthetase . This disruption can lead to a deficiency of necessary components for bacterial DNA replication, transcription, and translation, thereby inhibiting bacterial growth .
Pharmacokinetics
As a sulfonamide, it is generally known to have good absorption and distribution profiles when administered topically or intravaginally .
Result of Action
The result of Sulfabenzamide’s action is the inhibition of bacterial growth, specifically against Haemophilus (Gardnerella) vaginalis . This is achieved by disrupting the synthesis of folic acid, a necessary component for bacterial DNA replication, transcription, and translation .
安全和危害
未来方向
Sulfabenzamide is a sulfonamide antibacterial used as an ingredient in various topical and vaginal preparations to treat certain infections, but it has been discontinued by the FDA . The biocatalytic potential of NphB as a late-stage diversification tool has been indicated . The role of NphB in biocatalysis could be expanded beyond geranylation reactions .
生化分析
Biochemical Properties
It is known to be an antibacterial/antimicrobial agent
Cellular Effects
The cellular effects of Sulfabenzamide are also not completely known. As an antibacterial/antimicrobial agent, it likely influences cell function by inhibiting bacterial growth
Molecular Mechanism
The molecular mechanism of action of Sulfabenzamide is not completely known . It is likely that it exerts its effects at the molecular level by binding to bacterial enzymes and inhibiting their function, thereby preventing bacterial growth
属性
IUPAC Name |
N-(4-aminophenyl)sulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c14-11-6-8-12(9-7-11)19(17,18)15-13(16)10-4-2-1-3-5-10/h1-9H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCZLFBEBARBBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045287 | |
| Record name | Sulfabenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
127-71-9 | |
| Record name | Sulfabenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfabenzamide [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfabenzamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09355 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | sulfabenzamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757322 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | sulfabenzamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74587 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, N-[(4-aminophenyl)sulfonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfabenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfabenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.419 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFABENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G58F8OPL4I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Sulfabenzamide exert its antitumor effects?
A1: Unlike other sulfonamides, Sulfabenzamide doesn't primarily induce apoptosis, necrosis, or cell cycle arrest in T-47D breast cancer cells. Instead, research suggests it promotes autophagic cell death []. This is supported by increased expression of autophagy-related genes like ATG5, p53, and DRAM [].
Q2: How does Sulfabenzamide affect the AKT/mTOR pathway?
A3: Sulfabenzamide downregulates AKT1 and AKT2 while upregulating PTEN in T-47D cells []. This effectively attenuates the AKT/mTOR survival pathway, further supporting its role in promoting autophagic cell death [].
Q3: What is the molecular formula and weight of Sulfabenzamide?
A3: The molecular formula of Sulfabenzamide is C13H12N2O3S, and its molecular weight is 276.32 g/mol.
Q4: How does the dispersion method influence the dissolution rate of Sulfabenzamide?
A5: Studies comparing solvent and melt methods for preparing Sulfabenzamide solid dispersions revealed that dispersions with dextrose exhibited superior drug release []. Notably, melts with dextrose and urea demonstrated faster Sulfabenzamide dissolution rates than their solvent-based coprecipitates [].
Q5: How does the hydrophobic nature of sulfonamides affect their binding to povidone?
A7: Studies utilizing a fluorescent probe technique showed that Sulfabenzamide, with its larger hydrophobic phenyl group, binds more strongly to povidone than Sulfacetamide, which has a smaller methyl group []. This suggests hydrophobic interactions play a role in the binding of sulfonamides to povidone [].
Q6: What is the impact of temperature on Sulfabenzamide crystal size during antisolvent crystallization?
A8: Research on antisolvent crystallization of Sulfabenzamide indicates that larger crystals with a broader size distribution are produced at higher temperatures [].
Q7: What analytical techniques are commonly used to characterize Sulfabenzamide?
A7: Numerous analytical techniques have been employed to characterize Sulfabenzamide. These include:
- Spectroscopy: IR [], NMR [], UV-Vis [], fluorescence []
- Thermal analysis: DSC [], hot-stage microscopy []
- Chromatography: HPLC [, , , , , , ], UPLC-MS/MS [, , ], CE-MS/MS []
- Electrochemistry: Fast Fourier Transform Square Wave Voltammetry (FFTSWV) []
- X-ray diffraction: XRD [, ]
Q8: What are the advantages of using HPLC for the analysis of Sulfabenzamide?
A10: HPLC offers several advantages for Sulfabenzamide analysis, including speed, accuracy, reproducibility, and cost-effectiveness. This makes it a preferred method for quantifying Sulfabenzamide in various matrices, including pharmaceuticals [] and biological samples [, ].
Q9: How is UPLC-MS/MS advantageous for detecting Sulfabenzamide in complex samples?
A11: UPLC-MS/MS combines the high separation efficiency of UPLC with the sensitivity and selectivity of tandem mass spectrometry, making it ideal for analyzing Sulfabenzamide in complex matrices like fish and shrimp []. It allows for the identification and quantification of trace levels of Sulfabenzamide even in the presence of other compounds.
Q10: What factors influence the solubility of Sulfabenzamide?
A10: The solubility of Sulfabenzamide is affected by several factors, including:
- Polymorphism: The newly identified polymorph of Sulfabenzamide exhibits higher solubility compared to Form I [].
- Solvent type: Different organic solvents significantly impact Sulfabenzamide crystal habit and size during recrystallization, ultimately influencing its dissolution rate [].
- Temperature: Higher temperatures generally lead to larger Sulfabenzamide crystals with a wider size distribution, potentially impacting dissolution rate [].
Q11: How is computational chemistry being used to understand Sulfabenzamide?
A13: DFT calculations are being employed to investigate hydrogen bond interactions in Sulfabenzamide, providing valuable insights into its structural properties and behavior []. These calculations can help in understanding its interactions with other molecules and in the design of new formulations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(1S,3Z,7Z,9S,10S)-9-hydroxy-3,7-dimethyl-10-propan-2-ylcyclodeca-3,7-dien-1-yl] 4-hydroxy-3-methoxybenzoate](/img/structure/B101.png)











